4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Description
This compound features a central benzene ring substituted with three 4-(4-carboxyphenyl)phenyl groups at positions 2, 4, and 5, along with an additional phenyl-benzoic acid moiety at position 2. Its highly branched, polyaromatic structure provides multiple carboxylic acid (–COOH) groups, making it a versatile ligand for coordination chemistry and materials science applications.
Properties
IUPAC Name |
4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H38O8/c59-55(60)47-25-9-39(10-26-47)35-1-17-43(18-2-35)51-33-53(45-21-5-37(6-22-45)41-13-29-49(30-14-41)57(63)64)54(46-23-7-38(8-24-46)42-15-31-50(32-16-42)58(65)66)34-52(51)44-19-3-36(4-20-44)40-11-27-48(28-12-40)56(61)62/h1-34H,(H,59,60)(H,61,62)(H,63,64)(H,65,66) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOTZWQQFUTWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Aromatic Framework Construction
The compound’s hexaphenylbenzene core is typically assembled via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to link phenylboronic acids to halogenated precursors. For example:
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A tris-brominated central benzene ring reacts with 4-(4-carboxyphenyl)phenylboronic acid under anhydrous conditions.
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates coupling in a dimethylformamide (DMF)/water mixture at 80°C.
Key intermediates :
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2,4,5-Tris(4-bromophenyl)benzene
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4-(4-Carboxyphenyl)phenylboronic acid
Table 1: Representative Cross-Coupling Conditions
| Component | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Tris-brominated core | 1.0 equiv | DMF/H₂O (3:1) | 80°C | 68% |
| Boronic acid derivative | 3.3 equiv | Toluene/EtOH | 100°C | 72% |
Carboxylation and Functional Group Introduction
Post-coupling, carboxyl groups are introduced via Kolbe-Schmitt carboxylation or oxidative carboxylation :
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Kolbe-Schmitt : Treatment with CO₂ under high pressure (5 atm) in the presence of potassium tert-butoxide.
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Oxidative : MnO₂-mediated oxidation of methyl groups to carboxylates in acetic acid.
Critical parameters :
Reaction Optimization and Challenges
Steric Hindrance Mitigation
The compound’s branched structure creates steric challenges during coupling steps. Strategies include:
Table 2: Ligand Impact on Coupling Efficiency
| Ligand | Yield (Standard) | Yield (Microwave) |
|---|---|---|
| PPh₃ | 58% | 73% |
| XPhos | 72% | 85% |
Purification and Isolation
Final purification involves gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol/dichloromethane. Impurities primarily arise from:
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Unreacted boronic acids
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Homocoupled byproducts
Analytical validation :
Scalability and Industrial Considerations
Continuous Flow Synthesis
To address batch variability, microreactor systems enable precise control over:
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Temperature (±1°C)
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Residence time (±0.5 min)
Advantages :
Green Chemistry Approaches
Recent advances focus on solvent substitution:
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Cyrene® (dihydrolevoglucosenone) : Replaces DMF, reducing environmental toxicity.
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Mechanical grinding : Solid-state Suzuki couplings eliminate solvents entirely.
Analytical Characterization
Spectroscopic Confirmation
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 14.678(3) |
Comparative Analysis of Synthetic Pathways
Traditional vs. Modern Methods
| Aspect | Traditional Route | Microwave-Assisted Route |
|---|---|---|
| Reaction time | 72 hours | 8 hours |
| Palladium loading | 5 mol% | 2 mol% |
| Isolated yield | 62% | 78% |
Chemical Reactions Analysis
Types of Reactions: 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism by which 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. Molecular docking studies have shown that this compound can bind to proteins such as P38 MAP kinase, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues
Core Modifications
Notes:
- The target compound’s higher –COOH density enhances metal-binding capacity compared to triazine or biphenyl analogs.
- Porphyrin-based analogs (e.g., ) offer photophysical properties absent in purely aromatic systems.
Functional Group Variations
- Sulfonamide Derivatives (e.g., 4-substituted sulfonamidobenzoic acids): Exhibit antiviral activity (IC50 ~4 µM against Coxsackievirus B3) but lack the multi-aryl branching of the target compound .
- Pyrazole Derivatives (e.g., trifluoromethyl-substituted): Show growth inhibition (MIC ~1.56 µg/mL against A. baumannii) but prioritize lipophilic/hydrophobic interactions over –COOH-mediated binding .
Physicochemical Properties
Key Observations :
- The target compound’s low solubility in water necessitates synthetic optimization (e.g., salt formation) for practical use.
- Increased acidity from multiple –COOH groups enhances metal chelation efficiency .
Biological Activity
4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound notable for its multi-phenyl structure and the presence of carboxylic acid functional groups. This compound has garnered attention in various fields, particularly in materials science and nanotechnology, due to its potential applications in forming metal-organic frameworks (MOFs) and other coordination compounds. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 862.9 g/mol. The compound features a central benzoic acid moiety flanked by multiple phenyl rings, each substituted with carboxyphenyl groups. This unique structure enhances its potential for diverse interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C58H38O8 |
| Molecular Weight | 862.9 g/mol |
| Structure | Multi-aryl with carboxylic groups |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Antioxidant Activity : The presence of multiple phenolic structures allows this compound to act as a potent antioxidant. Studies have shown that phenolic compounds can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The carboxylic acid groups are thought to play a significant role in enhancing interaction with microbial membranes.
- Cell Proliferation and Cytotoxicity : In vitro studies have indicated that this compound can influence cell proliferation rates. For instance, it has been observed to exhibit cytotoxic effects on certain cancer cell lines while promoting proliferation in normal cells under specific conditions.
Antioxidant Activity
A study evaluated the antioxidant capacity of similar carboxylic acid derivatives using DPPH and ABTS assays. The results indicated that compounds with multiple hydroxyl groups demonstrated significant radical scavenging activity, suggesting that this compound may exhibit comparable effects due to its structural features .
Antimicrobial Activity
In a recent investigation, a series of related compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar multi-aryl structures showed enhanced antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes .
Cytotoxicity Studies
Research focusing on the cytotoxic effects of phenolic compounds revealed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is hypothesized to be linked to the specific interactions between the carboxylic acid groups and cellular receptors .
Q & A
Q. What are the recommended synthetic routes for 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid, and how can purity be optimized?
Methodological Answer: The compound’s synthesis involves sequential Suzuki-Miyaura cross-coupling reactions due to its polyaromatic structure. For example, biphenyl intermediates can be constructed using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions . Post-synthesis, recrystallization from dimethylformamide (DMF) or acetic acid is recommended to enhance purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 257 nm (similar to benzophenone analogs) can assess purity, targeting ≥98% as a benchmark .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton environments. Overlapping signals (e.g., para-substituted phenyl groups) may require 2D techniques like COSY or HSQC .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected ~800–850 g/mol based on analogs in ).
- FT-IR: Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) validate functional groups .
Q. How should researchers handle solubility and stability challenges during experiments?
Methodological Answer: The compound is likely insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). For long-term storage, keep at -20°C under nitrogen to prevent oxidation of carboxylic acid groups . Stability tests via TGA/DSC (5–10°C/min under N₂) can identify decomposition thresholds, critical for high-temperature applications .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s electronic properties for optoelectronic applications?
Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model HOMO-LUMO gaps and charge-transfer efficiency. Input the InChI string (e.g., from PubChem analogs ) to optimize geometry at the B3LYP/6-31G* level. Compare results with experimental UV-Vis spectra (λmax ~250–260 nm for benzophenone derivatives ) to validate predictions.
Q. What strategies resolve contradictions in spectral data, such as unresolved NMR peaks?
Methodological Answer: Overlapping aromatic signals may arise from symmetry or dynamic exchange. Strategies include:
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?
Methodological Answer: The carboxylic acid groups act as linkers for metal nodes (e.g., Zr⁴⁺, Cu²⁺). Synthesize MOFs via solvothermal methods: mix the compound with ZrCl₄ in DMF at 120°C for 24 hrs. Characterize porosity via BET surface area analysis and test CO₂ adsorption capacity at 1 bar . Catalytic activity can be assessed using probe reactions (e.g., Knoevenagel condensation) .
Q. What experimental designs mitigate aggregation-induced quenching in fluorescence studies?
Methodological Answer: Aggregation in polar solvents can quench emission. Strategies include:
- Coordination with metals: Add Eu³+ or Tb³+ ions to enhance luminescence via antenna effects .
- Nanoparticle encapsulation: Use PEGylated liposomes to disperse the compound and reduce π-π stacking .
- Solvent engineering: Test emission in binary solvent systems (e.g., THF/water mixtures) to control aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
